
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22128 g/mol . It is a solid powder that is derived from a naphthalene ring with two adjacent carboxyl groups. This compound is not soluble in water but can dissolve in certain organic solvents .
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid typically involves multiple steps. One common method includes the bromination of N-acetyl-L-lysine in the presence of sodium hydroxide under anaerobic conditions . This multi-step synthesis route ensures the formation of the desired compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve large-scale production.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives with additional functional groups, while reduction reactions can lead to the formation of more saturated compounds .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate compound for synthesizing other organic molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds. Additionally, this compound has industrial applications, particularly in the synthesis of fine chemicals and materials for liquid crystal displays, medicines, pesticides, spices, and inks .
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in various biochemical reactions due to its functional groups. These interactions can influence the activity of enzymes and other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid can be compared with other similar compounds such as 2,3-Naphthalenedicarboxylic acid and 1,2,3,4-Tetrahydronaphthalene . These compounds share structural similarities but differ in their functional groups and chemical properties. For instance, 2,3-Naphthalenedicarboxylic acid has two carboxyl groups on a naphthalene ring, while 1,2,3,4-Tetrahydronaphthalene lacks the carboxyl groups. The presence of these functional groups in this compound makes it unique and suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
PDIYUGFOSZZYOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CC2=CC=CC=C21)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)

![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
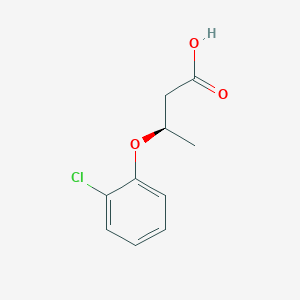
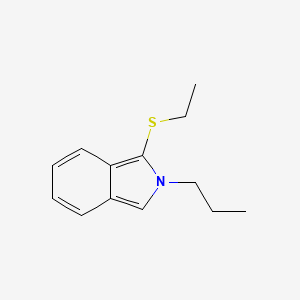
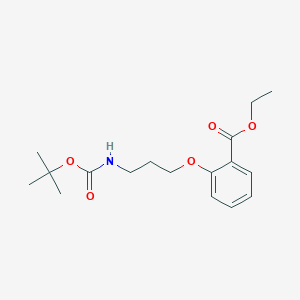


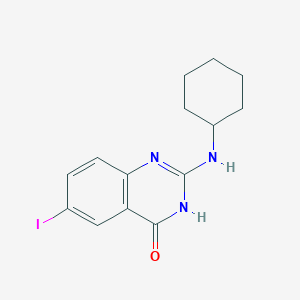
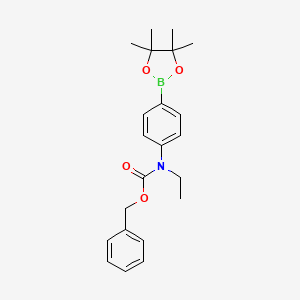
![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
